(2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chlorine atom and an isobutyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile approach for the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yields and purity of the final product. Key factors in industrial production include the selection of appropriate catalysts, solvents, and reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
- (3-Chloro-5-pyridyl)boronic acid
- (5-Chloropyridin-3-yl)boronic acid
- (3-Chloropyridin-5-yl)boronic acid
Comparison: While (2-Chloro-4-isobutylpyrimidin-5-yl)boronic acid shares structural similarities with other boronic acids, its unique substitution pattern on the pyrimidine ring imparts distinct chemical properties. The presence of the isobutyl group enhances its lipophilicity, potentially improving its interaction with hydrophobic targets. Additionally, the chlorine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H12BClN2O2 |
---|---|
Molecular Weight |
214.46 g/mol |
IUPAC Name |
[2-chloro-4-(2-methylpropyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H12BClN2O2/c1-5(2)3-7-6(9(13)14)4-11-8(10)12-7/h4-5,13-14H,3H2,1-2H3 |
InChI Key |
BYJXQCGLFAFCAL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1CC(C)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.